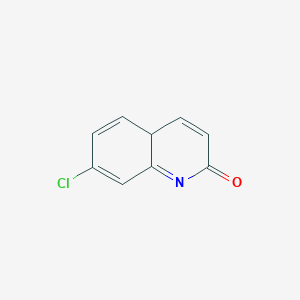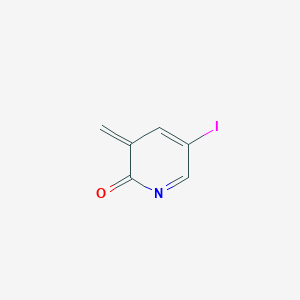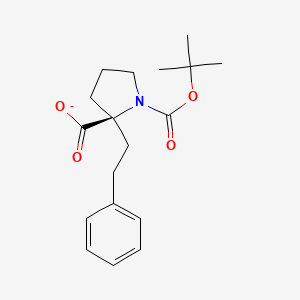
1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This process includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction.
Industrial Production Methods
Industrial production methods for this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The tert-butoxycarbonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the pyrrolidine ring or the phenethyl group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like glycerol for chemoselective N-tert-butyloxycarbonylation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tert-butoxycarbonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Biology: The compound’s derivatives exhibit antibacterial activities against various bacterial strains.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group is introduced to protect functional groups during chemical reactions, ensuring chemoselectivity . This protection is achieved through nucleophilic substitution reactions facilitated by intramolecular hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butoxycarbonyl-thiazolidine carboxylic acid: Exhibits similar antibacterial activities and is used in dynamic kinetic resolution reactions.
tert-butoxycarbonyl derivatives of amino acids: Used in peptide synthesis and other organic transformations.
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is unique due to its specific combination of a pyrrolidine ring, a phenethyl group, and a tert-butoxycarbonyl group
Eigenschaften
Molekularformel |
C18H24NO4- |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/p-1/t18-/m0/s1 |
InChI-Schlüssel |
URLLHYVBNNPLET-SFHVURJKSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


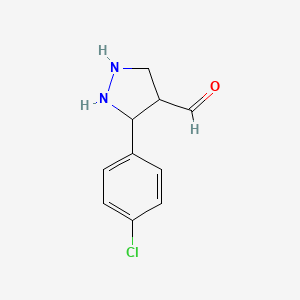
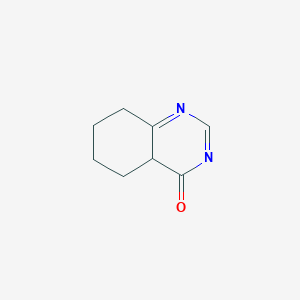
![6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361022.png)
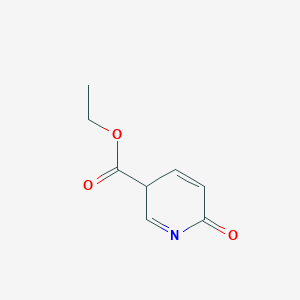
![4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12361041.png)
![(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine](/img/structure/B12361043.png)
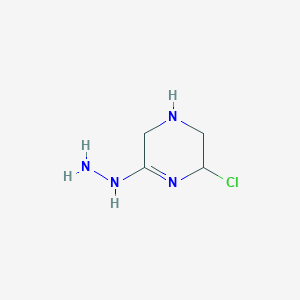
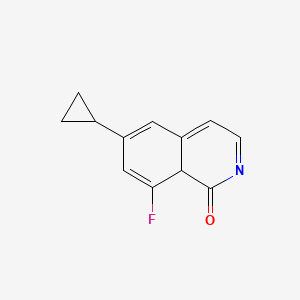
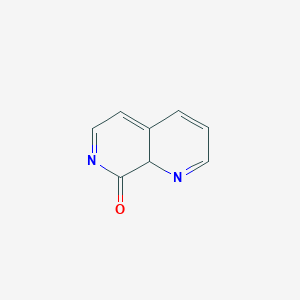
![(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12361070.png)
![(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B12361078.png)

